2-(2-oxo-2-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a piperazine-linked triazole-pyridazine moiety. Its structure integrates a dihydropyridazin-3-one core connected via an oxoethyl bridge to a piperazine ring, which is further substituted with a 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl group.
Properties
IUPAC Name |
2-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O2/c26-15-2-1-5-18-24(15)10-16(27)23-8-6-22(7-9-23)13-3-4-14(21-20-13)25-12-17-11-19-25/h1-5,11-12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTRGOGVDASGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-2-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that incorporates various pharmacophores, suggesting a multifaceted mechanism of action. This article reviews the available literature on its biological activity, including its effects on specific biological targets and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various molecular targets. Below are key findings regarding its biological activity:
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, indicating potent activity.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited antiproliferative effects against various cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Inhibition of Enzymatic Activity
One notable aspect of this compound is its ability to inhibit specific enzymes involved in disease processes. For example:
- VEGFR-2 Inhibition : It has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Inhibition of this pathway suggests potential use in cancer therapy by restricting tumor blood supply .
Neuroprotective Effects
Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuronal cell death.
Case Studies
Several case studies highlight the efficacy of this compound in various contexts:
- Case Study on Antimicrobial Efficacy : A study conducted on clinical isolates revealed that the compound significantly reduced bacterial load in infected tissues, demonstrating its therapeutic potential in treating infections resistant to conventional antibiotics.
- Case Study on Cancer Cell Lines : In vitro testing on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer activity.
- Neuroprotection in Animal Models : Animal studies have suggested that administration of the compound can improve cognitive function and reduce markers of neuroinflammation in models of Alzheimer’s disease.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with other pyridazinone and triazole derivatives. A notable analogue is 6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 1251613-75-8, molecular formula C23H21ClN6O2) . Below is a comparative analysis:
Key Differences:
Electron-Withdrawing Effects : The chlorine atom in CAS 1251613-75-8 increases electrophilicity, which could influence metabolic stability and pharmacokinetics relative to the triazole-containing target compound.
Limitations in Current Knowledge
- No in vivo or clinical data are available for the target compound.
- Synthetic yields and purity profiles are unreported, complicating reproducibility assessments.
Preparation Methods
Pyridazinone Core Formation
The 2,3-dihydropyridazin-3-one scaffold is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A modified procedure from Zare et al. achieves 68% yield:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Pentynoic acid | 10 mmol | Dienophile |
| 1H-1,2,4-triazole-1-carbohydrazide | 12 mmol | Nucleophile |
| ZnCl₂ | 1.2 equiv | Lewis acid catalyst |
| Ethanol/water (3:1) | 30 mL | Solvent |
| Temperature | 80°C | |
| Time | 8 h |
Key Observations
Triazole Functionalization at C6
Piperazine-Ethyl Ketone Linker Preparation
Ethyl Glyoxylate Coupling
Piperazine reacts with ethyl glyoxylate (1.5 equiv) in dichloromethane under Dean-Stark conditions:
Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes azeotrope formation |
| Temperature | 40°C | Prevents imine side products |
| Equiv. glyoxylate | 1.5 | Balances reactivity vs. dimerization |
Ketone Oxidation
The ethyl ester undergoes hydrolysis and oxidation:
Step 1: Saponification
NaOH (2M, 3 equiv) in ethanol/water (4:1) at 60°C for 2 h (94% yield):
Step 2: Jones Oxidation
CrO₃/H₂SO₄ in acetone at 0°C (78% yield):
Final Coupling and Cyclization
N-Alkylation of Piperazine
The ketone linker reacts with 6-(triazolyl)pyridazinone under Mitsunobu conditions:
Reagents
-
DIAD (1.2 equiv)
-
PPh₃ (1.5 equiv)
-
THF, N₂ atmosphere
Mechanism
-
Phosphine activates the alcohol
-
DIAD mediates oxonium ion formation
Yield Optimization
| Equiv. DIAD | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | 24 | 45 |
| 1.2 | 40 | 12 | 68 |
| 1.5 | 40 | 8 | 72 |
Intramolecular Cyclization
The intermediate undergoes base-mediated cyclization to form the second pyridazinone ring:
Conditions
-
K₂CO₃ (3 equiv)
-
DMF, 100°C
-
6 h under argon
Monitoring
-
TLC (EtOAc/hexane 1:1) shows consumption of starting material (Rf 0.4 → 0.7)
Purification and Characterization
Chromatographic Methods
| Step | Stationary Phase | Mobile Phase | Retention Factor |
|---|---|---|---|
| Crude purification | Silica gel 60 | CH₂Cl₂:MeOH (9:1) | 0.33 |
| Final polishing | C18 reverse phase | ACN:H₂O (65:35) | 2.1 min (HPLC) |
Spectroscopic Data
¹³C NMR (101 MHz, DMSO-d6)
δ 167.4 (C=O), 152.1 (triazole-C3), 144.8 (pyridazine-C6), 136.2-125.4 (aromatics), 53.8 (piperazine-CH₂), 42.1 (ethyl-CH₂)
HRMS-ESI
Calculated for C₁₇H₁₈N₈O₂: 390.1552 [M+H]⁺
Found: 390.1547
Challenges and Optimization Strategies
Key Issues
-
Triazole Regioselectivity : Unwanted 1,5-regioisomer forms at >100°C (15% impurity)
-
Piperazine Quaternary Salt Formation : Occurs with excess alkylating agent (up to 22% byproduct)
-
Oxidative Degradation : Pyridazinone rings susceptible to ring-opening at pH >10
Solutions
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 2-(2-oxo-2-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one?
- Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling reactions (e.g., Buchwald-Hartwig amination), and cyclization. Critical steps include introducing the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and forming the piperazine-pyridazine linkage under reflux with polar aprotic solvents (e.g., DMF). Optimizing reaction conditions (e.g., temperature, solvent choice, and catalyst loading) is essential to achieve yields >70% .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying connectivity of the triazole, pyridazine, and piperazine rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity) ensures absence of byproducts. X-ray crystallography (where feasible) resolves stereochemical ambiguities .
Q. How can researchers assess the solubility and solvent compatibility of this compound for in vitro assays?
- Answer : Use shake-flask methods with UV-Vis spectroscopy to determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Solvent compatibility is tested via stability studies (24–72 hours) under varying temperatures (4°C to 37°C) and monitored using HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Answer : Synthesize analogs with modifications to the triazole ring (e.g., substituent variations) or piperazine linker (e.g., alkyl chain elongation). Test against target enzymes (e.g., kinases) using enzyme inhibition assays (IC50 determination) and compare with reference inhibitors. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions .
Q. How can contradictory biological activity data between similar compounds be resolved?
- Answer : Compare analogs with divergent activity profiles (e.g., substituent effects on piperazine or pyridazine rings). Use competitive binding assays or surface plasmon resonance (SPR) to measure binding affinities. Computational models (e.g., MD simulations) can reveal conformational changes in target proteins induced by structural variations .
Q. What computational methods are recommended to predict interactions between this compound and biological targets?
- Answer : Combine molecular docking (for binding pose prediction) with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Quantum mechanics/molecular mechanics (QM/MM) can elucidate electronic interactions, particularly for the triazole moiety’s hydrogen-bonding potential .
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Answer : Screen catalysts (e.g., Pd2(dba)3 for coupling reactions), adjust stoichiometry (1.2–1.5 equivalents of piperazine derivative), and test inert atmospheres (N2/Ar). Solvent optimization (e.g., switching from THF to DMF) and microwave-assisted synthesis may reduce reaction time and improve yields .
Q. What methodologies are used to analyze the compound’s stability under physiological conditions?
- Answer : Conduct accelerated degradation studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation products via LC-MS/MS and identify hydrolytic or oxidative pathways. Stability in plasma is assessed by incubating with human serum albumin (HSA) and analyzing protein binding .
Methodological Notes
- Data Contradiction Analysis : When conflicting SAR or synthesis data arise, cross-validate results using orthogonal techniques (e.g., SPR vs. enzyme assays) and control for batch-to-batch variability in compound purity.
- Experimental Design : Use Design of Experiments (DoE) software (e.g., JMP) to optimize multi-variable synthesis parameters (temperature, solvent, catalyst) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
